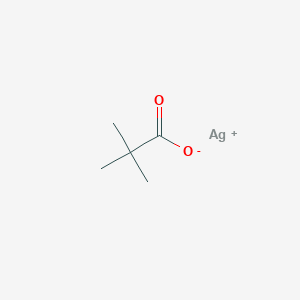
Ailver(I) pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Silver(I) pivalate can be synthesized through the reaction of pivalic acid with silver oxide or silver carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
(CH3)3CCO2H+Ag2O→(CH3)3CCO2Ag+H2O
Alternatively, silver(I) pivalate can be prepared by reacting pivalic acid with silver nitrate in the presence of a base like sodium hydroxide:
(CH3)3CCO2H+AgNO3+NaOH→(CH3)3CCO2Ag+NaNO3+H2O
Industrial Production Methods
Industrial production of silver(I) pivalate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity of the product. The use of automated systems for mixing and monitoring the reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
Silver(I) pivalate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silver oxide.
Reduction: It can be reduced to metallic silver.
Substitution: It can participate in substitution reactions where the pivalate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like halides or other carboxylates can be used under appropriate conditions.
Major Products Formed
Oxidation: Silver oxide (Ag₂O)
Reduction: Metallic silver (Ag)
Substitution: Various silver salts depending on the substituting ligand
科学的研究の応用
Silver(I) pivalate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in C-H activation and cross-coupling reactions.
Material Science: It is used in the preparation of silver nanoparticles and other nanomaterials.
Biology and Medicine:
Industry: It is used in the production of conductive inks and coatings for electronic devices.
作用機序
The mechanism of action of silver(I) pivalate in catalysis involves the activation of C-H bonds through a concerted metalation-deprotonation (CMD) mechanism. In this process, the silver ion coordinates with the substrate, facilitating the removal of a proton and the formation of a new carbon-metal bond. This activated complex can then undergo further reactions, such as cross-coupling, to form the desired product.
類似化合物との比較
Similar Compounds
- Silver acetate (CH₃CO₂Ag)
- Silver benzoate (C₆H₅CO₂Ag)
- Silver trifluoroacetate (CF₃CO₂Ag)
Uniqueness
Silver(I) pivalate is unique due to its bulky pivalate ligand, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial. Compared to other silver carboxylates, silver(I) pivalate offers better solubility in organic solvents and higher thermal stability, making it a preferred choice in various applications.
特性
IUPAC Name |
silver;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Ag/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESIOBKYPIHQI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[Ag+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9AgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














